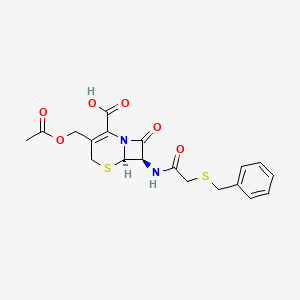silane CAS No. 31469-19-9](/img/structure/B14696848.png)
[(1-Methoxy-2,2-diphenylethenyl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-2,2-diphenylethenyl)oxysilane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a silane group bonded to a methoxy-substituted diphenylethenyl moiety. It is used in various chemical applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-diphenylethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as (1-methoxy-2,2-diphenylethenyl) alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silane bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-2,2-diphenylethenyl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-2,2-diphenylethenyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Methoxy-2,2-diphenylethenyl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism by which (1-Methoxy-2,2-diphenylethenyl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxyphenylsilane
Uniqueness
(1-Methoxy-2,2-diphenylethenyl)oxysilane is unique due to its specific combination of a methoxy-substituted diphenylethenyl moiety and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
31469-19-9 |
|---|---|
Formule moléculaire |
C18H22O2Si |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(1-methoxy-2,2-diphenylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H22O2Si/c1-19-18(20-21(2,3)4)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
KXHJRUHLJRMSSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


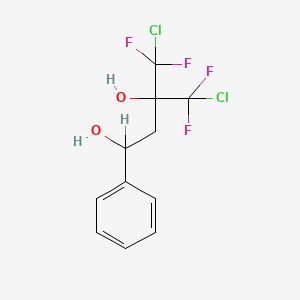
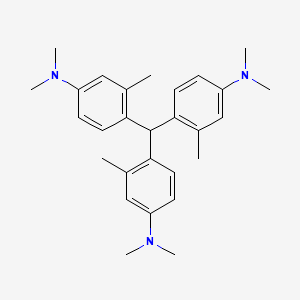
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)

![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
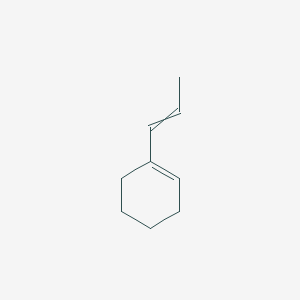
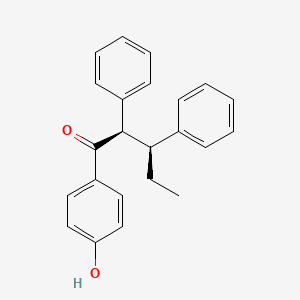
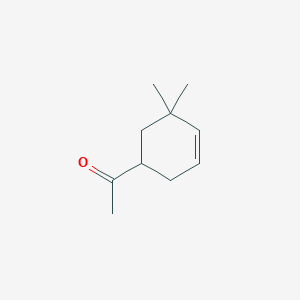
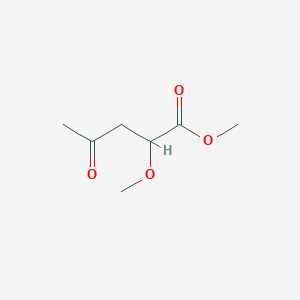
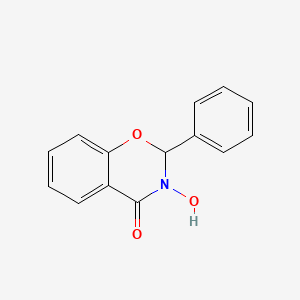
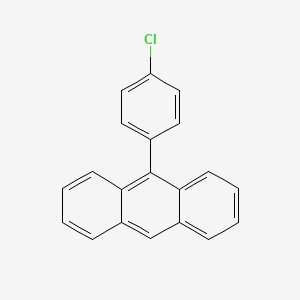
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
